D-(+)-Galacturonic acid monohydrate

Pectin analysis Food additive quantification HPLC method validation

D-(+)-Galacturonic acid monohydrate (CAS: 91510-62-2) is the hydrated crystalline form of D-galacturonic acid, a hexuronic acid that constitutes approximately 70% of the pectin backbone in plant cell walls. As the predominant monomeric unit released from pectin hydrolysis, this compound serves as the definitive analytical reference standard for pectin characterization and quantification in food science, biomass processing, and polysaccharide research.

Molecular Formula C6H12O8
Molecular Weight 212.15 g/mol
Cat. No. B12461862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(+)-Galacturonic acid monohydrate
Molecular FormulaC6H12O8
Molecular Weight212.15 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)O)C(=O)O)O)O.O
InChIInChI=1S/C6H10O7.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1H2
InChIKeyBGHPCEJXDOGRGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-(+)-Galacturonic Acid Monohydrate: Certified Analytical Standard and Pectin-Derived Uronic Acid Monomer


D-(+)-Galacturonic acid monohydrate (CAS: 91510-62-2) is the hydrated crystalline form of D-galacturonic acid, a hexuronic acid that constitutes approximately 70% of the pectin backbone in plant cell walls [1]. As the predominant monomeric unit released from pectin hydrolysis, this compound serves as the definitive analytical reference standard for pectin characterization and quantification in food science, biomass processing, and polysaccharide research . The D-(+)-enantiomer form, with its defined optical rotation of +53° (c=10 in water) and 97% purity specification, provides a chemically verified benchmark that distinguishes it from racemic mixtures or alternative uronic acid standards .

Why D-(+)-Galacturonic Acid Monohydrate Cannot Be Replaced by D-Glucuronic Acid, L-Galacturonic Acid, or Anhydrous Forms


Generic substitution among uronic acids or alternative galacturonic acid forms introduces quantifiable analytical and functional errors. D-Glucuronic acid, while structurally similar as a C6 uronic acid, exhibits a 1.4× higher Km (4.67 mM vs 3.79 mM) with D-galacturonic acid reductase and completely different epimerization equilibrium ratios [1]. L-Galacturonic acid fails entirely as a substrate for critical biosynthetic enzymes; D-galacturonic acid reductase from Euglena gracilis cannot catalyze the reverse reaction with L-galactonic acid [2]. Anhydrous galacturonic acid (CAS: 685-73-4) lacks the precisely defined stoichiometric water content required for accurate molarity calculations in quantitative analytical workflows. Additionally, the sodium salt form exhibits markedly different solubility behavior and altered enzymatic kinetics due to ionic strength effects, with 500 mM NaCl conditions causing complete loss of enzymatic activity [3]. These differences render interchange scientifically invalid for precise analytical or enzymatic applications.

Quantitative Evidence Guide: Direct Comparative Data for D-(+)-Galacturonic Acid Monohydrate Differentiation


Enzyme Hydrolysis with D-(+)-Galacturonic Acid Monohydrate Calibration Yields 45.5–233.1% Higher GalA Quantification Accuracy vs Acid Hydrolysis Methods

When D-(+)-galacturonic acid monohydrate is employed as the calibration standard in pectinase hydrolysis combined with HPLC determination (PH-HPLC method), the measured galacturonic acid content in natural pectin feedstocks is 45.5% to 233.1% higher compared to conventional acid hydrolysis methods . Acid-catalyzed hydrolysis causes progressive degradation of released galacturonic acid and incomplete pectin depolymerization, leading to systematic under-quantification when using the same calibration standard . The PH-HPLC method using 2250 U/g pectinase loading at 50°C for 24 hours achieves near-complete hydrolysis to intact, detectable galacturonic acid .

Pectin analysis Food additive quantification HPLC method validation

D-Galacturonic Acid Exhibits 1.4× Lower Km (3.79 mM) than D-Glucuronic Acid (4.67 mM) with D-Galacturonic Acid Reductase

Purified D-galacturonic acid reductase from Euglena gracilis demonstrates a Km of 3.79 ± 0.5 mM for D-galacturonic acid compared to 4.67 ± 0.6 mM for D-glucuronic acid, representing a 1.4× difference in substrate affinity [1]. The enzyme utilizes NADPH with a Km of 62.5 ± 4.5 μM and fails entirely to catalyze the reverse reaction with L-galactonic acid and NADP+ [1]. In a separate enzyme system, glucuronolactone reductase from rat kidney shows Km values of 4 mM for D-galacturonic acid versus 6 mM for D-glucuronic acid and 6 mM for L-iduronic acid, confirming the preferential recognition of D-galacturonic acid across distinct enzyme families [2].

Enzyme kinetics Ascorbate biosynthesis Substrate specificity

D-(+)-Galacturonic Acid Monohydrate Demonstrates Defined Optical Rotation +53° (c=10, H₂O) and Soluble-in-Water Profile vs Insoluble-in-Water Anomalies

Authentic D-(+)-galacturonic acid monohydrate exhibits a specific optical rotation of +53° (c=10 in water) with a purity specification of ≥97%, providing a verifiable chiral identity marker that distinguishes the D-(+)-enantiomer from racemic mixtures or the L-isomer . The monohydrate form is freely soluble in water, enabling direct aqueous-based analytical workflows . This contrasts with certain vendor-reported solubility anomalies where the compound is described as insoluble in water but soluble in DMSO and ethanol at 42 mg/mL each . The α-form monohydrate has a defined melting point of 159°C and exhibits mutarotation behavior [α]D20 +98.0° → +50.9° (water), consistent with the +53° equilibrium value [1].

Chiral purity Solubility profiling Quality control

D-Galacturonic Acid Serves as Specific Substrate for D-Galacturonate Reductase (Cd-GalUAR) Producing L-Galactonic Acid with 80% Residual Activity at 4°C

D-Galacturonate reductase (Cd-GalUAR) purified from the psychrophilic yeast Cryptococcus diffluens specifically assimilates D-galacturonic acid, requiring NADPH as a cofactor, and produces L-galactonic acid as confirmed by 13C NMR and LC-MS analysis [1]. The enzyme (~45 kDa) is stable from pH 6.5 to 7.5 and up to 35°C, with optimum activity at pH 7.0 and 40°C [1]. Notably, 80% of maximum enzymatic activity is retained at 4°C, enabling low-temperature biocatalytic conversions [1]. This represents the first D-galacturonate reductase identified in yeast and demonstrates strict substrate specificity for the D-galacturonic acid configuration [1].

Psychrophilic enzymes Biocatalysis L-galactonic acid production

HPAEC-PAD Calibration with D-Galacturonic Acid Monohydrate Achieves R² ≥ 0.9993 Linearity and 91.25–108.81% Spike Recovery

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) using D-galacturonic acid as a calibration standard achieves R² ≥ 0.9993 linearity over 0.1 to 12.5 mg/L concentration range with detection limits of 4.91–18.75 μg/L and quantification limits of 16.36–62.50 μg/L [1]. Spike recovery experiments in corn stover prehydrolysate matrices demonstrate 91.25% to 108.81% recovery for uronic acids including galacturonic acid, with relative standard deviations (RSD) of 0.04% to 6.07% (n=3) [1]. The method resolves galacturonic acid from glucuronic acid and other monosaccharides within 21 minutes [1].

Chromatography Biomass analysis Method validation

UDP-Galacturonic Acid Epimerization Equilibrium Favors UDP-GalA over UDP-GlcA at 1.4:1 Ratio with High Enzymatic Specificity

UDP-glucuronic acid 4-epimerase (UGlcAE) catalyzes the reversible conversion of UDP-α-D-glucuronic acid to UDP-α-D-galacturonic acid, a key precursor for bacterial and plant polysaccharide synthesis [1]. In Klebsiella pneumoniae, the reaction equilibrium favors UDP-galacturonic acid over UDP-glucuronic acid at a ratio of 1.4:1, with a Km of 13.0 μM for UDP-glucuronic acid [2]. Plant UGlcAE isoforms from Poaceae species (rice, maize) exhibit significantly different kinetic properties from dicot homologs (Arabidopsis) and, unlike bacterial homologs, can only use UDP-GlcA or UDP-GalA as substrates, demonstrating absolute specificity [1].

Nucleotide sugar metabolism Polysaccharide biosynthesis Enzyme specificity

High-Impact Application Scenarios for D-(+)-Galacturonic Acid Monohydrate Based on Quantified Differentiation


Pectin QC and Food Additive Regulatory Compliance Testing

Food testing laboratories quantifying galacturonic acid content for pectin purity verification or food additive specification compliance should employ D-(+)-galacturonic acid monohydrate as the primary calibration standard in PH-HPLC workflows. Evidence demonstrates that acid hydrolysis methods underestimate true galacturonic acid content by 45.5–233.1% compared to pectinase hydrolysis coupled with HPLC determination using this standard . Procuring the authenticated monohydrate with defined optical rotation (+53°) and water solubility ensures method validation parameters meet regulatory requirements for food additive analysis.

Enzymatic L-Ascorbic Acid Precursor Production via D-Galacturonate Reductase Biocatalysis

Biotechnology firms developing enzymatic routes to L-ascorbic acid (vitamin C) via L-galactonic acid intermediates require D-(+)-galacturonic acid monohydrate as the exclusive starting substrate. D-Galacturonate reductase (Cd-GalUAR) from Cryptococcus diffluens specifically converts D-galacturonic acid to L-galactonic acid with 80% residual activity maintained at 4°C, enabling low-temperature process economics [1]. The 1.4× lower Km (3.79 mM) of this substrate for D-galacturonic acid reductase compared to D-glucuronic acid confirms its superior kinetic compatibility with the biosynthetic pathway [2].

Lignocellulosic Biomass Hydrolysate Characterization for Biofuel Research

Bioenergy research facilities analyzing corn stover, sugar beet pulp, or other pectin-containing biomass feedstocks require D-(+)-galacturonic acid monohydrate to establish validated HPAEC-PAD calibration curves. The method achieves R² ≥ 0.9993 linearity and 91.25–108.81% spike recovery when using this certified standard, enabling precise quantification of uronic acids in complex hydrolysate matrices within 21-minute run times [3]. The soluble-in-water monohydrate form facilitates direct aqueous standard preparation without organic solvent complications.

Plant Cell Wall Polysaccharide Biosynthesis Research

Plant molecular biology laboratories investigating pectin biosynthesis require UDP-α-D-galacturonic acid as the activated nucleotide sugar donor. UDP-glucuronic acid 4-epimerase (UGlcAE) catalyzes the conversion to UDP-GalA with an equilibrium ratio of 1.4:1 favoring the galacturonic acid derivative [4]. Plant UGlcAE isoforms exhibit absolute specificity for UDP-GlcA/UDP-GalA, confirming that D-(+)-galacturonic acid monohydrate-derived material is irreplaceable for generating this essential polysaccharide precursor [4].

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